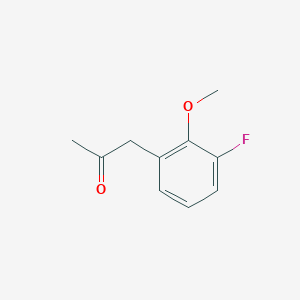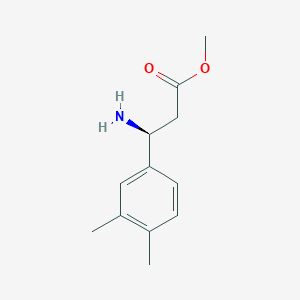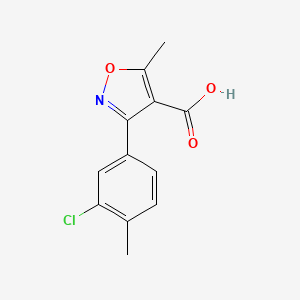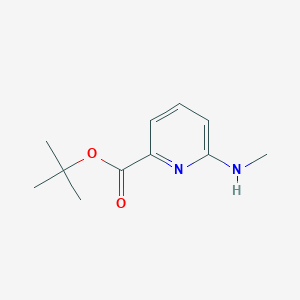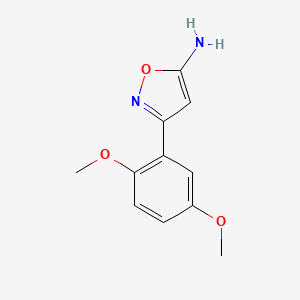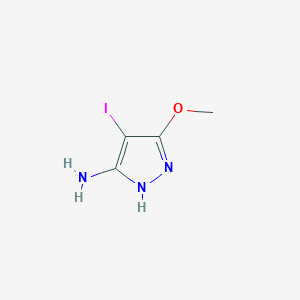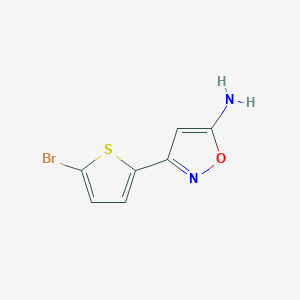
3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine: is an organic compound that features a brominated thiophene ring attached to an oxazole ring with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Oxazole Ring: The brominated thiophene is then subjected to a cyclization reaction with appropriate reagents to form the oxazole ring. This can be achieved using reagents such as hydroxylamine and acetic anhydride.
Amination: The final step involves introducing the amine group to the oxazole ring, which can be done using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiophene ring.
Cyclization Reactions: The oxazole ring can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of thiophene.
Hydroxylamine and Acetic Anhydride: Used for the formation of the oxazole ring.
Ammonia or Amines: Used for introducing the amine group.
Major Products Formed
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Thiophenes: Resulting from oxidation or reduction reactions.
Cyclized Oxazole Derivatives: Resulting from further cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of brominated thiophenes and oxazoles with biological systems. It may serve as a probe or a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Wirkmechanismus
The mechanism of action of 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromothiophene-2-carboxaldehyde
- 2-Bromo-3-thiophenecarboxylic acid
- 4-Bromo-2-thiophenecarboxaldehyde
Uniqueness
Compared to similar compounds, 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine stands out due to the presence of both a brominated thiophene ring and an oxazole ring with an amine group. This unique combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
501902-33-6 |
|---|---|
Molekularformel |
C7H5BrN2OS |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
3-(5-bromothiophen-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H5BrN2OS/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,9H2 |
InChI-Schlüssel |
FAEPZHPNPKYFMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)


